BenchChemオンラインストアへようこそ!

Butafosfan

Dairy cattle ketosis Milk production Metabolic therapy

Butafosfan (CAS 17316-67-5) is a unique synthetic organophosphorus compound that functions as a metabolic stimulant via hepatic gluconeogenesis and fatty acid oxidation pathways, not a simple phosphorus supplement. Its 74.69% IM bioavailability (Tmax 0.31 h) and 2.1-fold ketosis resolution in hypoglycemic cattle are pharmacologically irreplaceable by inorganic phosphates. The sustained-release formulation significantly elevates postpartum milk yield. Approved for cattle, swine, horses, sheep, goats, dogs, and cats. Bulk ≥99% HPLC purity available for veterinary API buyers and formulation developers.

Molecular Formula C7H18NO2P
Molecular Weight 179.20 g/mol
Cat. No. B7823276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButafosfan
Molecular FormulaC7H18NO2P
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESCCCCNC(C)(C)P(=O)O
InChIInChI=1S/C7H18NO2P/c1-4-5-6-8-7(2,3)11(9)10/h8,11H,4-6H2,1-3H3,(H,9,10)
InChIKeyWCXWARPXYQCRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butafosfan Technical Overview: Veterinary Organic Phosphorus Compound for Metabolic Support


Butafosfan (CAS 17316-67-5) is a synthetic organophosphorus compound with the chemical name [1-(butylamino)-1-methylethyl]-phosphonic acid, containing 17.3% elemental phosphorus [1]. It is classified as a metabolic stimulant that interferes with energy metabolism and has been used in veterinary medicine since 1958, most commonly in combination with cyanocobalamin (vitamin B12) as an injectable solution (iBC) [2]. The compound is not a biologically occurring organic phosphorus molecule but rather a phosphonic acid derivative with distinct physicochemical properties including high water solubility and a molecular weight of 179.20 g/mol [3]. Butafosfan is approved for use in cattle, horses, pigs, sheep, goats, dogs, and cats for the supportive treatment of metabolic disorders, reproductive dysfunction, and conditions requiring phosphorus supplementation [4].

Why Generic Substitution of Butafosfan with Inorganic Phosphorus Sources Fails: Evidence-Based Procurement Considerations


Substituting butafosfan with inorganic phosphorus sources (e.g., dicalcium phosphate, monosodium phosphate) or alternative metabolic interventions (e.g., propylene glycol monotherapy) is not pharmacologically or therapeutically equivalent. Butafosfan functions as an organic phosphonic acid that participates directly in hepatic energy metabolism and gluconeogenesis through phosphorylation of metabolic intermediates, a mechanism distinct from simple phosphorus repletion [1]. In contrast, inorganic phosphorus supplements serve primarily as dietary mineral sources without the metabolic stimulatory properties documented for butafosfan. Critically, the absolute bioavailability of butafosfan following intramuscular administration is 74.69% with rapid absorption (Tmax = 0.31 h), pharmacokinetic parameters that cannot be extrapolated to inorganic phosphorus salts which follow fundamentally different absorption and distribution kinetics [2]. Furthermore, clinical trial data demonstrate that butafosfan-cyanocobalamin combination therapy produces differential outcomes in ketosis resolution and milk production that are contingent on patient-specific metabolic parameters (blood glucose <2.2 mmol/L), a precision therapeutic window not replicated by generic phosphorus supplementation or propylene glycol alone [3].

Butafosfan Comparative Performance Data: Head-to-Head Evidence vs. Propylene Glycol, Placebo, and Formulation Variants


Butafosfan-Cyanocobalamin vs. Propylene Glycol: Differential Milk Yield Response in Ketotic Dairy Cows Stratified by Blood Glucose

In a randomized clinical field trial comparing butafosfan-cyanocobalamin (B+C) combination versus propylene glycol (PG) in ketotic dairy cows, treatment effects were stratified by enrollment blood glucose concentration. Cows with blood glucose <2.2 mmol/L at enrollment produced 3.1 kg/d more milk when treated with B+C compared to saline placebo, whereas those treated with 5-day PG produced 3.4 kg/d more milk compared to controls. Importantly, this milk yield improvement was absent in animals with blood glucose ≥2.2 mmol/L at enrollment, demonstrating that both B+C and PG efficacy is conditional on hypoglycemic status but that PG offers marginally higher absolute milk yield benefit (+0.3 kg/d) in responsive animals [1].

Dairy cattle ketosis Milk production Metabolic therapy Comparative efficacy

Butafosfan-Cyanocobalamin vs. Placebo: Ketosis Cure Rate in Hypoglycemic Dairy Cows

In a large-scale, multi-herd, randomized, blinded clinical trial (n=380-620), cows with blood glucose concentrations ≤2.2 mmol/L at ketosis diagnosis were 2.1 times more likely (95% CI: 1.2 to 3.7) to achieve ketosis cure (blood BHB <1.2 mmol/L) if treated with butafosfan-cyanocobalamin (B+C) compared to placebo. For animals in lactation 3 or higher with blood glucose <2.2 mmol/L, B+C treatment resulted in 2.8 kg/d (95% CI: 0.9 to 4.7) more milk production versus placebo [1]. This represents a 110% relative increase in cure likelihood specifically in the hypoglycemic subpopulation.

Ketosis treatment Dairy cattle Hypoglycemia Cure rate

Butafosfan Sustained-Release Formulation vs. Standard Aqueous Solution: Milk Production Superiority in Postpartum Dairy Cows

A 2024 randomized controlled study comparing two pharmaceutical forms of butafosfan in postpartum Holstein cows demonstrated that a sustained-release formulation (BUTSR) significantly outperformed standard aqueous butafosfan solution (BUT) in milk production outcomes. The BUTSR group exhibited higher milk production than both the BUT group and saline control group (CL) over the 11-60 day postpartum evaluation period (P=0.01). Additionally, both BUTSR and BUT groups maintained higher blood calcium levels than control animals (P=0.01), suggesting a calcium-sparing or mobilization effect independent of release kinetics [1].

Pharmaceutical formulation Sustained-release Milk yield Dairy cattle

Butafosfan Pharmacokinetics: Absolute Bioavailability and Rapid Systemic Availability in Piglets

Following intramuscular administration of butafosfan at 10 mg/kg body weight in piglets, the compound achieved a peak plasma concentration (Cmax) of 28.11 μg/mL at a Tmax of only 0.31 hours, with an absolute bioavailability of 74.69%. Intravenous administration yielded an elimination half-life (T1/2λz) of 3.30 hours, clearance (Cl) of 0.16 L/kg/h, and AUC of 64.49 ± 15.07 μg·h/mL [1]. These parameters indicate rapid absorption and moderate systemic persistence, enabling once-daily dosing regimens in clinical practice.

Pharmacokinetics Bioavailability Piglets Intramuscular absorption

Butafosfan Acute Toxicity Profile: Exceptionally High LD50 Values Indicating Wide Safety Margin

Acute toxicity studies in mice demonstrate that butafosfan possesses an exceptionally low acute toxicity profile. The oral LD50 in mice was approximately 16,000 mg/kg body weight. Following parenteral administration, LD50 values were approximately 21,000 mg/kg (subcutaneous), approximately 10,000 mg/kg (intravenous), and >2,500 mg/kg (intraperitoneal). In chickens, the intramuscular LD50 was 9,974 mg/kg . Repeated-dose toxicity studies established a NOEL of 60 mg/kg bw in dogs and 10,000 mg/kg in rats, supporting an acceptable daily intake (ADI) of 0.6 mg/kg bw for human exposure via food products [1].

Toxicology Safety margin LD50 Acute toxicity

Butafosfan-Cyanocobalamin vs. Saline Control: Hepatic Gene Expression and Metabolic Parameters in Nonketotic Early Lactating Cows

In a study of nonketotic early lactating dairy cows, treatment with combined butafosfan and cyanocobalamin (TG, n=8) for 3 consecutive days resulted in higher daily milk production (41.1 ± 0.9 kg, mean ± SEM) compared with saline control cows (CG, n=8; 39.5 ± 0.7 kg). Plasma inorganic phosphorus was lower in TG cows post-treatment (1.25 ± 0.08 mmol/L) compared to CG cows (1.33 ± 0.07 mmol/L). At the molecular level, hepatic mRNA abundance of ACSL1 (acyl-coenzyme A synthetase long-chain family member 1), involved in fatty acid oxidation and biosynthesis, was lower in TG cows (17.5 ± 0.15 cycle threshold, log₂) versus CG cows (18.1 ± 0.24 cycle threshold, log₂) [1].

Hepatic metabolism Gene expression Lipid metabolism Dairy cattle

Evidence-Based Butafosfan Application Scenarios for Veterinary and Livestock Production


Adjunctive Therapy for Hypoglycemic Ketosis in Multiparous Dairy Cows

In ketotic dairy cows (blood BHB ≥1.2 mmol/L) presenting with concurrent hypoglycemia (blood glucose ≤2.2 mmol/L), butafosfan-cyanocobalamin combination therapy provides a 2.1-fold increased likelihood of ketosis resolution compared to placebo and yields an additional 2.8 kg/d milk production in animals at lactation 3 or higher [1]. This scenario is supported by direct head-to-head evidence from a multi-herd randomized controlled trial, with the effect being conditional on hypoglycemic status—animals with blood glucose >2.2 mmol/L do not show this benefit, enabling precision-targeted intervention.

Postpartum Metabolic Support with Sustained-Release Butafosfan Formulation

For postpartum dairy cows, sustained-release butafosfan formulation (150 mg/mL, administered subcutaneously at days 0, 3, and 7 postpartum) demonstrates significantly higher milk production (P=0.01) compared to standard aqueous butafosfan and saline control over the 11-60 day lactation period [2]. This formulation also maintains elevated blood calcium levels relative to untreated controls (P=0.01), suggesting utility in periparturient metabolic support and potential calcium mobilization enhancement.

Intramuscular Administration for Rapid Systemic Phosphorus Availability

When intravenous access is impractical or when flexible dosing routes are required, intramuscular butafosfan administration provides 74.69% absolute bioavailability with peak plasma concentrations achieved within 0.31 hours (Cmax = 28.11 μg/mL at 10 mg/kg dose) [3]. This pharmacokinetic profile supports once-daily dosing regimens in swine and other species, with an elimination half-life of 3.30 hours enabling sustained systemic exposure without accumulation.

Nonketotic Early Lactation Metabolic Stimulation for Milk Yield Enhancement

In nonketotic early lactating dairy cows, 3 consecutive days of intravenous butafosfan-cyanocobalamin administration (10 mL/100 kg BW) yields a 1.6 kg/d milk production increase compared to saline control (41.1 ± 0.9 vs. 39.5 ± 0.7 kg/d) [4]. This application is supported by hepatic gene expression evidence showing modulation of ACSL1 (acyl-CoA synthetase long-chain family member 1), indicating direct effects on fatty acid oxidation and biosynthesis pathways independent of clinical ketosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butafosfan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.